2-(1-Benzothiophen-2-yl)-5-bromopyridine CAS 38210-35-4 properties
2-(1-Benzothiophen-2-yl)-5-bromopyridine CAS 38210-35-4 properties
An In-depth Technical Guide to 2-(1-Benzothiophen-2-yl)-5-bromopyridine: Synthesis, Properties, and Applications
Introduction and Structural Elucidation
2-(1-Benzothiophen-2-yl)-5-bromopyridine is a heterocyclic organic compound that serves as a valuable building block in the fields of medicinal chemistry and materials science. Its structure features a pyridine ring substituted at the 2-position with a benzothiophene moiety and at the 5-position with a bromine atom. This unique combination of three distinct chemical motifs—a π-deficient pyridine ring, an electron-rich benzothiophene system, and a reactive halogen handle—endows it with significant potential for the synthesis of complex molecular architectures.
The benzothiophene scaffold is a "privileged" structure in drug discovery, appearing in a wide range of pharmacologically active compounds with applications as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2][3][4] Similarly, the bromopyridine unit is a cornerstone in synthetic chemistry, enabling a variety of metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which is crucial for building molecular diversity.[5][6]
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for 2-(1-Benzothiophen-2-yl)-5-bromopyridine, its properties are largely inferred from the well-characterized parent compound and general chemical principles.
Properties of the Parent Compound: 2-(1-Benzothiophen-2-yl)pyridine
The following table summarizes the known properties of the foundational structure, CAS 38210-35-4.
| Property | Value | Source(s) |
| CAS Number | 38210-35-4 | |
| Molecular Formula | C₁₃H₉NS | |
| Molecular Weight | 211.28 g/mol | |
| Appearance | Solid | |
| Melting Point | 123-127 °C | |
| IUPAC Name | 2-(1-benzothiophen-2-yl)pyridine |
Predicted Properties of 2-(1-Benzothiophen-2-yl)-5-bromopyridine
This table outlines the expected properties of the target brominated compound.
| Property | Predicted Value / Characteristics | Rationale |
| Molecular Formula | C₁₃H₈BrNS | Addition of one Br and removal of one H from the parent structure. |
| Molecular Weight | 290.18 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely an off-white to beige solid. | Similar heterocyclic compounds are typically solids at room temperature. |
| Melting Point | Expected to be >130 °C. | The significant increase in molecular weight and introduction of a polarizable bromine atom would likely increase crystal lattice energy compared to the parent compound. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). | Typical for moderately polar, aromatic heterocyclic compounds. |
Anticipated Spectroscopic Data
A robust structural confirmation of this compound would rely on a combination of spectroscopic techniques.[7][8][9]
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each of the 8 aromatic protons. The pyridine protons would likely appear as a doublet for H-6 (adjacent to N), a doublet of doublets for H-4, and a doublet for H-3. The bromine atom at the 5-position will influence the chemical shifts of the adjacent H-4 and H-6 protons. The five protons of the benzothiophene ring system will also appear in the aromatic region, with characteristic coupling patterns.
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¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum should display 13 distinct signals corresponding to each carbon atom in the asymmetric molecule.
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MS (Mass Spectrometry): Mass spectrometry would be definitive for confirming the molecular weight. The spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, showing two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands, including C-H stretching for the aromatic rings (typically above 3000 cm⁻¹), and a series of C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Synthesis and Reactivity
While a specific, published synthesis for 2-(1-Benzothiophen-2-yl)-5-bromopyridine is not readily found, a highly logical and efficient route would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[5][10]
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most direct approach involves coupling a suitable boronic acid or ester with a brominated reaction partner.
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Reactants: 2,5-Dibromopyridine and Benzo[b]thiophene-2-boronic acid.
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Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.
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Solvent: A two-phase solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used.
The reaction proceeds selectively, as the C-Br bond at the 2-position of the pyridine ring is generally more reactive in palladium-catalyzed couplings than the C-Br bond at the 5-position.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, self-validating system based on established methodologies for Suzuki-Miyaura couplings involving bromopyridines.[10]
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq), Benzo[b]thiophene-2-boronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature of 85-95 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-(1-Benzothiophen-2-yl)-5-bromopyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Excess Boronic Acid: A slight excess ensures the complete consumption of the more valuable dibromopyridine starting material.
-
Base and Water: The base is crucial for the formation of the boronate species [-B(OH)₃]⁻, which facilitates the transmetalation step (transfer of the benzothiophene group to the palladium center).
-
Palladium Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst that is highly effective for the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Synthesis Workflow Diagram
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Potential Applications in Research and Development
The structure of 2-(1-Benzothiophen-2-yl)-5-bromopyridine makes it a highly attractive scaffold for creating libraries of new chemical entities.
-
Medicinal Chemistry: As a derivative of the pharmacologically active benzothiophene core, this compound is a prime candidate for derivatization in drug discovery programs.[3][4] The bromine atom acts as a versatile synthetic handle for introducing additional functional groups to probe structure-activity relationships (SAR). This allows for the fine-tuning of properties like target binding affinity, solubility, and metabolic stability. Potential therapeutic areas include oncology, neurology, and infectious diseases.[1][2]
-
Materials Science: Benzothiophene-based molecules are well-known for their utility in organic electronics.[11] The extended π-conjugated system of this molecule suggests potential applications in the development of organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The bromine atom allows for further polymerization or modification to create novel functional materials.
Safety and Handling
While specific toxicology data for this compound is unavailable, hazard information can be inferred from the parent compound and similar chemical structures.[12]
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Hazards: Expected to be harmful if swallowed (Acute Toxicity, Oral), and to cause skin and eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves, and safety glasses, should be worn at all times.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Conclusion
2-(1-Benzothiophen-2-yl)-5-bromopyridine is a strategically designed heterocyclic compound that merges the desirable electronic and pharmacological properties of the benzothiophene scaffold with the synthetic versatility of a 5-bromopyridine unit. Although not widely documented, its synthesis is readily achievable through robust and well-established cross-coupling methodologies. Its true value lies in its potential as a key intermediate, providing researchers in both drug discovery and materials science with a powerful platform for generating novel molecules with tailored functions.
References
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MilliporeSigma. (n.d.). 5-Bromo-2-(5-bromothiophen-2-yl)pyridine. Retrieved from [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
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- Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
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